molecular formula C15H22N4O B14134687 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol CAS No. 88805-01-0

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol

Katalognummer: B14134687
CAS-Nummer: 88805-01-0
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: JXSILBICDBKRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol is a complex organic compound that features an indazole core, a piperidine ring, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol is unique due to its combination of an indazole core and a piperidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

88805-01-0

Molekularformel

C15H22N4O

Molekulargewicht

274.36 g/mol

IUPAC-Name

3-amino-1-(3-piperidin-1-ylpropyl)indazol-5-ol

InChI

InChI=1S/C15H22N4O/c16-15-13-11-12(20)5-6-14(13)19(17-15)10-4-9-18-7-2-1-3-8-18/h5-6,11,20H,1-4,7-10H2,(H2,16,17)

InChI-Schlüssel

JXSILBICDBKRJV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)C(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.